molecular formula C18H21NO B13926190 4-((4-Isopropylbenzyl)methylamino)benzaldehyde

4-((4-Isopropylbenzyl)methylamino)benzaldehyde

Cat. No.: B13926190
M. Wt: 267.4 g/mol
InChI Key: IOQWBBYMGDFBBB-UHFFFAOYSA-N
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Description

4-((4-Isopropylbenzyl)methylamino)benzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Isopropylbenzyl)methylamino)benzaldehyde typically involves the reaction of 4-isopropylbenzylamine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((4-Isopropylbenzyl)methylamino)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products Formed

    Oxidation: Formation of 4-((4-Isopropylbenzyl)methylamino)benzoic acid.

    Reduction: Formation of 4-((4-Isopropylbenzyl)methylamino)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-Isopropylbenzyl)methylamino)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Isopropylbenzyl)methylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzaldehyde: Shares a similar aldehyde functional group but lacks the isopropylbenzyl and methylamino substituents.

    Benzaldehyde, 4-(1-methylethyl)-: Similar structure but without the methylamino group.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-[methyl-[(4-propan-2-ylphenyl)methyl]amino]benzaldehyde

InChI

InChI=1S/C18H21NO/c1-14(2)17-8-4-15(5-9-17)12-19(3)18-10-6-16(13-20)7-11-18/h4-11,13-14H,12H2,1-3H3

InChI Key

IOQWBBYMGDFBBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C)C2=CC=C(C=C2)C=O

Origin of Product

United States

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